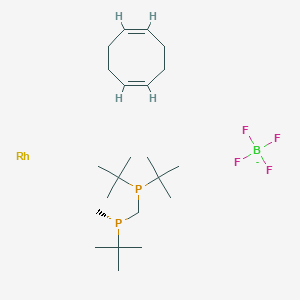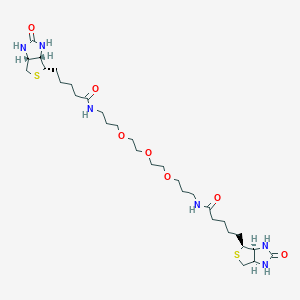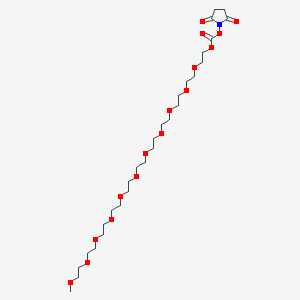
Raltegravir-d3 beta-D-Glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Raltegravir-d3 beta-D-Glucuronide is a labeled metabolite of Raltegravir, an antiretroviral drug used to treat HIV infections. The compound has a molecular formula of C26H26D3FN6O11 and a molecular weight of 623.56 . It is primarily used in scientific research to study the pharmacokinetics and metabolism of Raltegravir.
Méthodes De Préparation
The synthesis of Raltegravir-d3 beta-D-Glucuronide involves the incorporation of deuterium atoms into the Raltegravir molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The synthetic route and reaction conditions are proprietary and specific to the manufacturer . Industrial production methods involve large-scale synthesis under controlled conditions to ensure the purity and stability of the compound.
Analyse Des Réactions Chimiques
Raltegravir-d3 beta-D-Glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Applications De Recherche Scientifique
Raltegravir-d3 beta-D-Glucuronide is widely used in scientific research, particularly in the fields of:
Chemistry: It is used to study the chemical properties and reactions of Raltegravir and its metabolites.
Biology: It is used to investigate the biological pathways and mechanisms involved in the metabolism of Raltegravir.
Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Raltegravir in the human body.
Industry: It is used in the development and testing of new antiretroviral drugs
Mécanisme D'action
Raltegravir-d3 beta-D-Glucuronide exerts its effects by inhibiting the HIV integrase enzyme, which is responsible for integrating viral DNA into the host cell genome. This inhibition prevents the replication of the virus and reduces the viral load in the body. The molecular targets and pathways involved include the integrase enzyme and the DNA integration process .
Comparaison Avec Des Composés Similaires
Raltegravir-d3 beta-D-Glucuronide is unique due to its deuterium labeling, which allows for more precise tracking and analysis in research studies. Similar compounds include:
Raltegravir: The parent compound without deuterium labeling.
Dolutegravir: Another integrase inhibitor used to treat HIV infections.
Elvitegravir: A similar integrase inhibitor with a different chemical structure
This compound stands out due to its specific use in detailed pharmacokinetic and metabolic studies, providing valuable insights into the behavior of Raltegravir in the body.
Propriétés
Formule moléculaire |
C26H29FN6O11 |
|---|---|
Poids moléculaire |
623.6 g/mol |
Nom IUPAC |
(2R,3R,4R,5S,6R)-6-[4-[(4-fluorophenyl)methylcarbamoyl]-2-[2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl]-6-oxo-1-(trideuteriomethyl)pyrimidin-5-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C26H29FN6O11/c1-10-31-32-21(42-10)20(38)30-26(2,3)25-29-13(19(37)28-9-11-5-7-12(27)8-6-11)17(22(39)33(25)4)43-24-16(36)14(34)15(35)18(44-24)23(40)41/h5-8,14-16,18,24,34-36H,9H2,1-4H3,(H,28,37)(H,30,38)(H,40,41)/t14-,15-,16+,18-,24+/m1/s1/i4D3 |
Clé InChI |
DNIJULFVNPGGMF-SFIPPOAQSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N1C(=O)C(=C(N=C1C(C)(C)NC(=O)C2=NN=C(O2)C)C(=O)NCC3=CC=C(C=C3)F)O[C@@H]4[C@H]([C@@H]([C@H]([C@@H](O4)C(=O)O)O)O)O |
SMILES canonique |
CC1=NN=C(O1)C(=O)NC(C)(C)C2=NC(=C(C(=O)N2C)OC3C(C(C(C(O3)C(=O)O)O)O)O)C(=O)NCC4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[4-(Trifluoromethoxy)phenyl]-5-(trifluoromethyl)benzimidazol-2(3H)-one](/img/structure/B13711410.png)



![Methyl [3-(4-nitrophenoxy)propyl]cyano-carbonimidodithioate](/img/structure/B13711444.png)



![2-[6-(3,4-Dimethoxyphenyl)imidazo[2,1-b]thiazol-3-yl]acetic Acid](/img/structure/B13711460.png)

![Methyl 4-Bromo-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B13711466.png)
